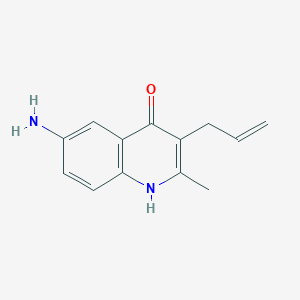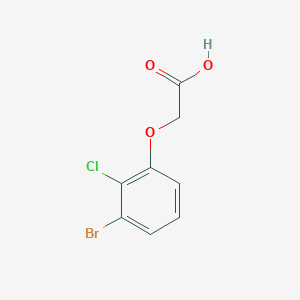
1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea is a chemical compound belonging to the class of morpholinopyrimidines
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the preparation of the core morpholinopyrimidine structure. The process may include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as guanidine and β-keto esters.
Introduction of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions.
Urea Formation: The final step involves the reaction of the morpholinopyrimidine derivative with m-tolyl isocyanate to form the urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance production efficiency and safety.
化学反应分析
Types of Reactions: 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
科学研究应用
This compound has shown potential in various scientific research applications:
Medicine: It has been studied for its anti-inflammatory, antiviral, and anticancer properties.
Agriculture: It may be used as a precursor for the synthesis of herbicides and pesticides.
Material Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific properties.
作用机制
The mechanism by which 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea exerts its effects involves interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX).
相似化合物的比较
Morpholinopyrimidine derivatives: These compounds share the morpholinopyrimidine core structure but differ in their substituents and functional groups.
Urea derivatives: Other urea compounds with different aryl groups attached to the urea moiety.
Uniqueness: 1-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)-3-(m-tolyl)urea stands out due to its specific combination of the morpholinopyrimidine core and the m-tolyl group, which may confer unique biological activities and properties compared to other similar compounds.
属性
IUPAC Name |
1-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-4-3-5-15(10-13)21-18(24)19-12-16-20-14(2)11-17(22-16)23-6-8-25-9-7-23/h3-5,10-11H,6-9,12H2,1-2H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIRNMRMJXIHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B2751235.png)
![ethyl 4-(2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2751239.png)
![(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2751240.png)
![ethyl 2-{1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B2751241.png)



![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2751248.png)

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2751250.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)

